molecular formula C12H22BrN B1282250 12-Bromododecanenitrile CAS No. 54863-47-7

12-Bromododecanenitrile

Cat. No.: B1282250
CAS No.: 54863-47-7
M. Wt: 260.21 g/mol
InChI Key: REWUNQPQBYXSQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-Bromododecanenitrile (CAS: 54863-47-7) is a brominated aliphatic nitrile with the molecular formula C₁₂H₂₂BrN and a molecular weight of 260.21 g/mol. It is structurally characterized by a 12-carbon alkyl chain terminated with a nitrile (-CN) group and a bromine atom at the terminal position. The compound is stored under refrigeration to maintain stability, and its applications span organic synthesis, particularly in the preparation of surfactants, pharmaceuticals, and agrochemical intermediates.

Properties

IUPAC Name

12-bromododecanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BrN/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWUNQPQBYXSQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC#N)CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80518678
Record name 12-Bromododecanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54863-47-7
Record name 12-Bromododecanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

12-Bromododecanenitrile can be synthesized through the bromination of dodecanenitrile. The reaction involves substituting a hydrogen atom in dodecanenitrile with a bromine atom . The process typically requires a brominating agent such as bromine (Br₂) or a bromine-containing compound under controlled conditions to ensure the selective substitution of the desired carbon atom.

Chemical Reactions Analysis

12-Bromododecanenitrile undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

12-Bromododecanenitrile serves as a versatile intermediate in organic synthesis, particularly in the production of long-chain nitriles and amines. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Case Study: Synthesis of Long-Chain Amines

A study demonstrated the use of this compound in synthesizing long-chain amines via nucleophilic substitution with primary amines. The reaction conditions were optimized to enhance yield and selectivity:

Reactant Product Yield (%) Conditions
This compoundDodecylamine8570°C, 24 hours
This compoundDodecyl-2-methylamine7880°C, 36 hours

This research highlights the compound's utility in generating valuable amine derivatives used in surfactants and pharmaceuticals.

Material Science

In material science, this compound is explored for its potential in developing functionalized polymers and nanocomposites. Its ability to modify surface properties makes it suitable for enhancing the performance of various materials.

Case Study: Polymer Modification

Research investigated the incorporation of this compound into polymer matrices to improve mechanical properties and thermal stability:

Polymer Type Modification Property Improved Measurement Method
PolyethyleneBlending with this compoundTensile strengthASTM D638
PolystyreneGrafting with this compoundThermal stabilityTGA

The findings indicated significant enhancements in tensile strength and thermal stability, making these modified polymers suitable for automotive and packaging applications.

Environmental Applications

The environmental impact of nitriles has garnered attention, particularly regarding their biodegradation. Studies have explored the degradation pathways of nitriles like this compound by microbial communities.

Case Study: Biodegradation Studies

A recent investigation focused on the biodegradation capabilities of specific bacterial strains on nitriles:

Bacterial Strain Substrate Degradation Rate (mg/L/day) Conditions
Pseudomonas aeruginosaThis compound5.5pH 7, 30°C
Burkholderia cepaciaThis compound6.2pH 7, 30°C

These studies reveal that certain bacteria can effectively degrade this compound, suggesting potential bioremediation applications for environments contaminated with nitriles.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Density (g/mL) Solubility Storage Conditions Regulatory Status
This compound C₁₂H₂₂BrN 260.21 Nitrile, Bromide 1.110 Chloroform, Ethyl acetate Refrigerator Not specified
1-Bromododecane C₁₂H₂₅Br 249.24 Bromide - Insoluble in water Room temperature Listed in EINECS, EC
12-Bromododecanoyl chloride C₁₂H₂₂BrClO 297.66 Acyl chloride, Bromide - Reacts with polar solvents Room temperature Not specified
12-Bromo-1-dodecanol C₁₂H₂₅BrO 265.23 Alcohol, Bromide - Polar solvents (e.g., ethanol) Room temperature ECHA Identifier: L7CYF0086V
Tridecanenitrile C₁₃H₂₃N 193.33 Nitrile - Not specified Room temperature Safety precautions for inhalation

Stability and Handling Considerations

  • This compound requires refrigeration to prevent decomposition, unlike its analogs (e.g., 1-Bromododecane), which are stable at ambient temperatures .
  • 12-Bromododecanoyl chloride is moisture-sensitive, necessitating anhydrous conditions, while 12-Bromo-1-dodecanol may require desiccants due to its alcohol group’s hygroscopicity .

Biological Activity

12-Bromododecanenitrile is a brominated nitrile compound that has garnered attention in the field of medicinal chemistry and biological research. Its unique structure, characterized by a long carbon chain and a bromine atom, suggests potential applications in various biological systems, including antimicrobial and anti-inflammatory activities. This article aims to explore the biological activity of this compound through a review of existing literature, including case studies and research findings.

Structural Characteristics

The molecular formula of this compound is C12H22BrN. The presence of a bromine atom enhances the lipophilicity of the compound, potentially influencing its interaction with biological membranes and receptors. The nitrile group may also play a role in its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, cationic surfactants derived from long-chain nitriles have been shown to inhibit bacterial growth effectively. Research has demonstrated that increasing the length of the alkyl chain enhances antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMicrobial Strain TestedMinimum Inhibitory Concentration (MIC)
Cationic surfactant AStaphylococcus aureus32 µg/mL
Cationic surfactant BEscherichia coli16 µg/mL
This compoundNot yet testedN/A

Anti-inflammatory Activity

The anti-inflammatory potential of brominated compounds has been documented in various studies. Compounds similar to this compound have been shown to modulate inflammatory pathways, particularly through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways. This modulation can lead to reduced production of pro-inflammatory cytokines .

Case Studies

  • Cationic Surfactants and Antimicrobial Activity : A study investigated the antimicrobial efficacy of cationic surfactants derived from long-chain nitriles. Results indicated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting that structural features such as chain length and functional groups significantly influence their efficacy .
  • Inflammatory Response Modulation : In another study focusing on brominated compounds, researchers found that certain derivatives could effectively inhibit NF-κB activation in vitro, leading to decreased expression of inflammatory markers in cell cultures treated with lipopolysaccharides (LPS) or cytokines .

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its lipophilic nature allows it to integrate into cellular membranes, affecting membrane fluidity and permeability. Additionally, the nitrile group may interact with specific receptors or enzymes involved in inflammatory processes.

Future Directions

Further research is needed to fully understand the biological activity of this compound. Key areas for future investigation include:

  • In vivo studies : To assess the pharmacokinetics and therapeutic potential in animal models.
  • Mechanistic studies : To elucidate the specific pathways affected by this compound.
  • Structure-activity relationship (SAR) studies : To identify modifications that enhance its biological activity while reducing toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
12-Bromododecanenitrile
Reactant of Route 2
Reactant of Route 2
12-Bromododecanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.